molecular formula C10H18F2N2O2 B14780712 Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate

Cat. No.: B14780712
M. Wt: 236.26 g/mol
InChI Key: QSCJGAKXHJPPJQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl carbamate group, an aminomethyl group, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as tert-butyl nitrite and diazonium salts, which facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using automated systems and continuous flow reactors to ensure consistent production quality. The use of protective groups and selective reagents is crucial to minimize side reactions and maximize the yield of the target compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of Tert-butyl 2-(aminomethyl)-3,3-difluoro-pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the tert-butyl carbamate and difluoro substituents makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(14)6-13/h7H,4-6,13H2,1-3H3

InChI Key

QSCJGAKXHJPPJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)(F)F

Origin of Product

United States

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